Lipophilicity (XLogP) vs. Non-Chlorinated Analog 1-(Pyridin-2-yl)-1,4-diazepane
The target compound exhibits a computed XLogP3-AA of 2.3 [1], significantly higher than the non-chlorinated analog 1-(pyridin-2-yl)-1,4-diazepane (XLogP3-AA ~0.9) [2]. This increase in lipophilicity is driven by the two chlorine atoms and can affect membrane permeability and protein binding.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 1-(Pyridin-2-yl)-1,4-diazepane: ~0.9 |
| Quantified Difference | Δ = +1.4 log units (~25-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A 1.4 log unit increase in lipophilicity can substantially alter the compound's suitability for CNS drug discovery programs or its behavior in lipid-based assay systems, making it a distinct tool compound versus the non-chlorinated parent.
- [1] PubChem. (2025). Computed Properties for CID 4355010 (1-(3,5-Dichloropyridin-2-yl)-1,4-diazepane). View Source
- [2] PubChem. (2025). Computed Properties for CID 12151206 (1-(Pyridin-2-yl)-1,4-diazepane). View Source
